1-(1,2,5-thiadiazol-3-yl)-4-(9H-xanthene-9-carbonyl)piperazine

Description

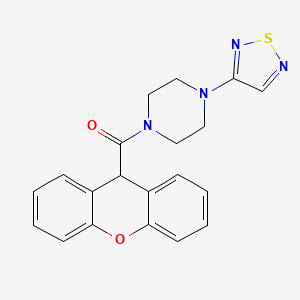

1-(1,2,5-Thiadiazol-3-yl)-4-(9H-xanthene-9-carbonyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 1,2,5-thiadiazole ring and a xanthene-9-carbonyl group. This structural combination positions the compound as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and steric effects are critical.

Properties

IUPAC Name |

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-20(24-11-9-23(10-12-24)18-13-21-27-22-18)19-14-5-1-3-7-16(14)26-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZFNWBVBNSKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,2,5-thiadiazol-3-yl)-4-(9H-xanthene-9-carbonyl)piperazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a xanthene moiety, which are known for their diverse biological properties. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its potential efficacy in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiadiazole moiety is known for its role in enzyme inhibition and modulation of signaling pathways, while the xanthene structure provides fluorescent properties useful for imaging applications.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways involved in cell survival and proliferation.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antioxidant Properties: It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Fluorescent Properties: The xanthene moiety allows for its use as a fluorescent probe in biological imaging, facilitating the study of cellular processes.

- Enzyme Inhibition: Preliminary data suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its xanthene-9-carbonyl group. Comparisons with similar piperazine derivatives reveal key differences in substituent effects:

Key Observations :

- Xanthene vs.

- Electron-Withdrawing Groups : The trifluoromethylpyridine substituent () enhances metabolic stability and electronegativity, contrasting with the xanthene’s neutral aromaticity .

- Halogenation Effects : Fluorinated benzoyl derivatives () show moderate steric effects and improved bioavailability compared to bulkier xanthene .

Antimicrobial and Anticancer Potential

- Thiadiazole-Containing Analogues : highlights 1,3,4-thiadiazole derivatives with antimicrobial activity against E. coli and C. albicans. The thiadiazole ring’s electron-deficient nature likely facilitates interactions with microbial enzymes .

Central Nervous System (CNS) Targets

- Serotonin Receptor Modulation : Piperazine derivatives with halogenated aryl groups (e.g., 1-(m-trifluoromethylphenyl)piperazine in ) exhibit 5-HT1A/1B receptor selectivity. The xanthene group’s bulk may hinder blood-brain barrier penetration compared to smaller fluorophenyl substituents .

- Mutant IDH1 Inhibition : describes piperazine-based sulfonamides inhibiting mutant IDH1 (IC50 <1 µM). The target compound’s thiadiazole could mimic sulfonamide interactions, but its xanthene group may require structural optimization for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.